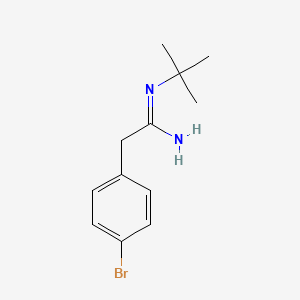
(1Z)-(4-Bromophenyl)-N'-tert-butylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanimidamide group with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide typically involves the reaction of 4-bromobenzaldehyde with tert-butylamine and an appropriate catalyst under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired ethanimidamide compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenyl derivatives with various substituents.
Scientific Research Applications
(1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(1Z)-(4-Chlorophenyl)-N’-tert-butylethanimidamide: Similar structure with a chlorine atom instead of bromine.
(1Z)-(4-Fluorophenyl)-N’-tert-butylethanimidamide: Similar structure with a fluorine atom instead of bromine.
(1Z)-(4-Methylphenyl)-N’-tert-butylethanimidamide: Similar structure with a methyl group instead of bromine.
Uniqueness: (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s biological activity or altering its chemical properties.
Properties
CAS No. |
860621-37-0 |
|---|---|
Molecular Formula |
C12H17BrN2 |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N'-tert-butylethanimidamide |
InChI |
InChI=1S/C12H17BrN2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H2,14,15) |
InChI Key |
LMLQKFLKDPKCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(CC1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















